molecular formula C10H7ClF2O3 B2450177 (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1329166-85-9

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B2450177
CAS No.: 1329166-85-9
M. Wt: 248.61
InChI Key: CHRACTNYZGBMOH-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer the difluoromethyl group to the phenyl ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes or receptors. The chloro group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-2,2-difluoroacetophenone: Another compound with a difluoromethoxy group, used in similar applications.

    α-trifluoromethylstyrene derivatives: Known for their versatility in synthetic chemistry.

Uniqueness

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of the chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRACTNYZGBMOH-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.